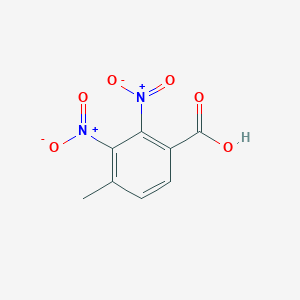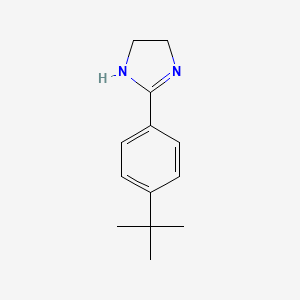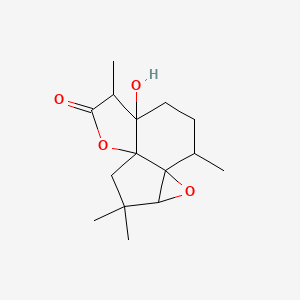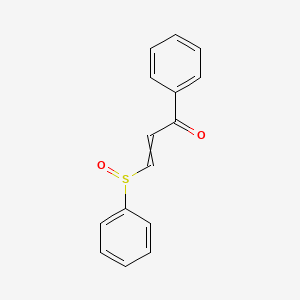
4-Methyl-2,3-dinitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3-dinitrobenzoic acid is an aromatic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dinitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid. The process includes the following steps:
Nitration Reaction: 4-Methylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 3 positions of the aromatic ring.
Purification: The resulting product is purified through recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial reactors to handle larger quantities of reactants.
Continuous Monitoring: Ensuring reaction conditions are continuously monitored and controlled to maintain product quality.
Efficient Purification: Employing industrial-scale purification techniques, such as distillation or large-scale recrystallization, to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,3-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol or ethanol) and sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Methyl-2,3-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl 4-Methyl-2,3-dinitrobenzoate.
Aplicaciones Científicas De Investigación
4-Methyl-2,3-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Methyl-2,3-dinitrobenzoic acid exerts its effects involves:
Molecular Targets: The nitro groups can interact with biological molecules, potentially leading to the formation of reactive intermediates.
Pathways Involved: The compound may interfere with cellular processes by modifying proteins or nucleic acids, leading to various biological effects.
Comparación Con Compuestos Similares
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with nitro groups at different positions.
3,4-Dinitrobenzoic acid: Lacks the methyl group but has two nitro groups.
4-Nitrobenzoic acid: Contains only one nitro group.
Propiedades
Número CAS |
65308-85-2 |
|---|---|
Fórmula molecular |
C8H6N2O6 |
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
4-methyl-2,3-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3,(H,11,12) |
Clave InChI |
WAIJVMCYKMVDHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)






![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
